molecular formula C11H22O2 B12763887 4-Methylpentyl isovalerate CAS No. 850309-45-4

4-Methylpentyl isovalerate

Cat. No.: B12763887
CAS No.: 850309-45-4
M. Wt: 186.29 g/mol
InChI Key: UBSHDOVFGRHFJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentyl isovalerate can be synthesized through the esterification reaction between 4-methylpentanol and isovaleric acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes are often employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-Methylpentyl isovalerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-methylpentanol and isovaleric acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-Methylpentanol and isovaleric acid.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4-Methylpentyl isovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylpentyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and sweet aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein coupled receptor family .

Comparison with Similar Compounds

Similar Compounds

    Methyl isovalerate: Similar ester with a methyl group instead of a 4-methylpentyl group.

    Isoamyl isovalerate: Another ester with an isoamyl group.

    2-Methylbutyl isovalerate: Ester with a 2-methylbutyl group.

Uniqueness

4-Methylpentyl isovalerate is unique due to its specific structure, which imparts distinct olfactory properties compared to other similar esters. Its combination of a 4-methylpentyl group with isovaleric acid results in a unique aroma profile that is highly valued in the flavor and fragrance industry .

Properties

CAS No.

850309-45-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-methylpentyl 3-methylbutanoate

InChI

InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

UBSHDOVFGRHFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)CC(C)C

density

0.853 - 0.859

physical_description

Clear to pale yellow liquid / Sour apple-like aroma

solubility

Practically insoluble or insoluble
Insoluble (in ethanol)

Origin of Product

United States

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